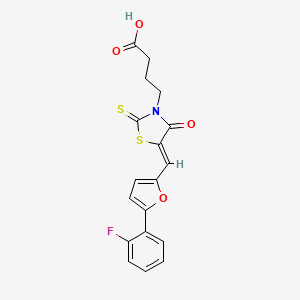![molecular formula C11H15ClN2O2 B2980378 N-(4-chlorophenyl)-N'-[(2R)-1-hydroxybutan-2-yl]urea CAS No. 1604387-78-1](/img/structure/B2980378.png)
N-(4-chlorophenyl)-N'-[(2R)-1-hydroxybutan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-[(2R)-1-hydroxybutan-2-yl]urea, commonly known as CHIR-99021, is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) that has been extensively studied in scientific research. GSK-3 is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. CHIR-99021 has been shown to have a wide range of biochemical and physiological effects and is widely used in laboratory experiments.
科学的研究の応用
Organophosphate Esters Exposure in Pregnant Women
A study focused on the exposure to organophosphate esters (OPEs), which are chemicals used as flame retardants and plasticizers, replacing polybrominated diphenyl ethers in consumer products. The research, conducted on pregnant women, measured urinary OPE metabolite concentrations at different stages of pregnancy, highlighting the variability and predictors of exposure. This study underscores the pervasive presence of OPEs in the environment and their potential impact on fetal development (Percy et al., 2020).
Biomarkers for Aryl Organophosphate Flame Retardants
Another study explored urinary biomarkers for assessing human exposure to monomeric aryl organophosphate flame retardants (m-aryl-OPFRs). The research identified specific hydroxylated metabolites in urine samples, which can serve as reliable biomarkers for epidemiological studies on the health effects of m-aryl-OPFRs. This study contributes to understanding the exposure pathways and potential health implications of flame retardants (Zhao et al., 2019).
Exposure to 2,4-D and Oxidative Stress
Research on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) examined its potential for inducing oxidative stress. The study involved pesticide applicators exposed to 2,4-D, evaluating urinary biomarkers for oxidative DNA damage and lipid peroxidation. The findings indicated no significant association between 2,4-D exposure and markers of oxidative stress, contributing to the debate on the safety and environmental health implications of herbicide use (Lerro et al., 2020).
Phenol and Paraben Exposure in Pregnancy
A study on the exposure to phenols and parabens among pregnant women in Puerto Rico investigated the relationship between urinary concentrations of these compounds and markers of oxidative stress and inflammation. The findings suggest potential mechanisms by which exposure to these chemicals during pregnancy may influence birth outcomes and other adverse health effects (Watkins et al., 2015).
Urea Metabolism
Research into urea metabolism has revealed that urea is not metabolically inert as previously thought. This study provides insights into the breakdown of urea in the human body, highlighting the complexity of metabolic pathways and the role of bacterial urease in urea hydrolysis. Such research contributes to a broader understanding of nitrogen metabolism and its clinical implications (Walser & Bodenlos, 1959).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[(2R)-1-hydroxybutan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-9(7-15)13-11(16)14-10-5-3-8(12)4-6-10/h3-6,9,15H,2,7H2,1H3,(H2,13,14,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAQZHZJODLWGO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

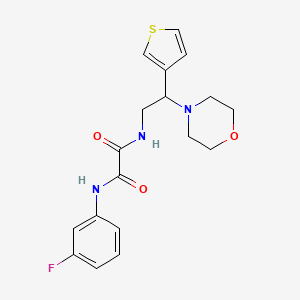
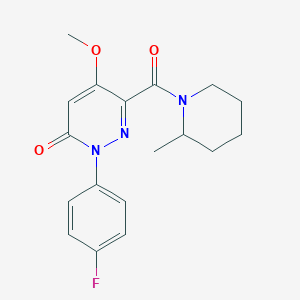
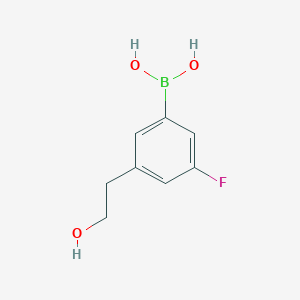
![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)
![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2980306.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2980307.png)
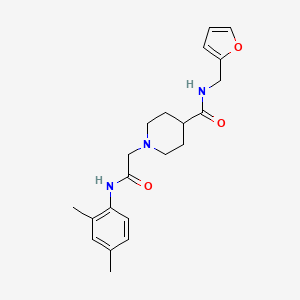
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2980312.png)

